4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethylamino group, and a trifluoroethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives.
Amination: The amino group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Dimethylation: The dimethylamino group is introduced using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity, while the amino and dimethylamino groups can modulate its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-dimethylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-amino-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of the trifluoroethoxy group, leading to distinct biological and chemical behavior.
N,N-dimethyl-4-aminobenzamide: Similar structure but without the trifluoroethoxy group, affecting its overall properties.
Uniqueness
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLEQBXCOWHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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